molecular formula C23H25N3O3 B7700377 2-{2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}-1-(4-methylpiperidin-1-YL)ethan-1-one

2-{2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}-1-(4-methylpiperidin-1-YL)ethan-1-one

Cat. No.: B7700377
M. Wt: 391.5 g/mol
InChI Key: HHHXYPKMNQETRW-UHFFFAOYSA-N
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Description

2-{2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}-1-(4-methylpiperidin-1-YL)ethan-1-one is a complex organic compound that features a combination of oxadiazole and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}-1-(4-methylpiperidin-1-YL)ethan-1-one typically involves multiple steps The process begins with the preparation of the oxadiazole ring, which is then coupled with a phenoxy groupCommon reagents used in these reactions include cesium carbonate as a base and sodium borohydride for reduction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}-1-(4-methylpiperidin-1-YL)ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the ketone group yields a secondary alcohol, while halogenation introduces halogen atoms to the aromatic ring.

Scientific Research Applications

2-{2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}-1-(4-methylpiperidin-1-YL)ethan-1-one has several scientific research applications:

Mechanism of Action

The exact mechanism of action for 2-{2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}-1-(4-methylpiperidin-1-YL)ethan-1-one is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its oxadiazole and piperidine moieties. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}-1-(4-methylpiperidin-1-YL)ethan-1-one is unique due to its combination of oxadiazole and piperidine moieties, which confer specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]-1-(4-methylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3/c1-16-7-9-18(10-8-16)22-24-23(29-25-22)19-5-3-4-6-20(19)28-15-21(27)26-13-11-17(2)12-14-26/h3-10,17H,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHHXYPKMNQETRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)COC2=CC=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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